Benzyl (R)-pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Benzyl ®-pyrrolidine-3-carboxylate hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. These compounds are characterized by a five-membered ring structure containing one nitrogen atom. Benzyl ®-pyrrolidine-3-carboxylate hydrochloride is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of benzyl chloride with ®-pyrrolidine-3-carboxylic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzyl ®-pyrrolidine-3-carboxylate hydrochloride can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzyl ®-pyrrolidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl ®-pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzyl ®-pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Similar structure but lacks the pyrrolidine ring.
Benzyl alcohol: Contains a hydroxyl group instead of the pyrrolidine ring.
Benzyl chloride: Contains a chlorine atom instead of the pyrrolidine ring
Uniqueness
Benzyl ®-pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of both the benzyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H16ClNO2 |
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Molecular Weight |
241.71 g/mol |
IUPAC Name |
benzyl (3R)-pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(11-6-7-13-8-11)15-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2;1H/t11-;/m1./s1 |
InChI Key |
WREKCUIWMWXRPG-RFVHGSKJSA-N |
Isomeric SMILES |
C1CNC[C@@H]1C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CNCC1C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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